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molecular formula C2F5I B1347087 Pentafluoroiodoethane CAS No. 354-64-3

Pentafluoroiodoethane

Cat. No. B1347087
M. Wt: 245.92 g/mol
InChI Key: UXPOJVLZTPGWFX-UHFFFAOYSA-N
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Patent
US09345244B2

Procedure details

To a solution of 2-aminopyridine (25.0 g, 263 mmol) in a mixture of water (250 ml) and tert-butyl methyl ether (25 ml) was added, successively perfluoroethyl iodide (80 g, 38 ml, 315 mmol), sodium hydrosulfite (64.6 g, 26 ml, 315 mmol), sodium hydrogen carbonate (26.5 g, 315.6 mmol) and tetrabutyl ammonium hydrogen sulfate (“TBAHS”) (0.11 equiv., 9.92 g, 28.9 mmol). The reaction mixture was stirred at ambient temperature for 16 h. The mixture was filtered and the filtrate was extracted twice with tert-butyl methyl ether. The combined organic phases were washed successively with water, aqueous hydrochloric acid (1N) and brine, dried over sodium sulfate and concentrated. The residue was purified by flash chromatography (AcOEt/cyclohexane) to give 5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine in 7% yield. 1H NMR (400 MHz, CDCl3) 8.23 (d, 1H), 7.61 (d, 1H), 6.72 (m, 1H), 5.04 (sb, 2H, NH2) ppm. The major by-product was 3,5-bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Quantity
26.5 g
Type
reactant
Reaction Step Four
Quantity
9.92 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[F:8][C:9](I)([F:14])[C:10]([F:13])([F:12])[F:11].S(S([O-])=O)([O-])=O.[Na+].[Na+].C(=O)([O-])O.[Na+]>O.COC(C)(C)C.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[F:8][C:9]([C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[N:3][CH:4]=1)([F:14])[C:10]([F:13])([F:12])[F:11] |f:2.3.4,5.6,9.10|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
38 mL
Type
reactant
Smiles
FC(C(F)(F)F)(F)I
Step Three
Name
Quantity
26 mL
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
26.5 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
9.92 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted twice with tert-butyl methyl ether
WASH
Type
WASH
Details
The combined organic phases were washed successively with water, aqueous hydrochloric acid (1N) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (AcOEt/cyclohexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C(F)(F)F)(F)C=1C=CC(=NC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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